molecular formula C7H11BrO3 B6266994 methyl 4-bromo-5-oxohexanoate CAS No. 64037-74-7

methyl 4-bromo-5-oxohexanoate

Cat. No.: B6266994
CAS No.: 64037-74-7
M. Wt: 223.06 g/mol
InChI Key: AOWIKWNIPGIZGG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-oxohexanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester derivative of hexanoic acid, characterized by the presence of a bromine atom at the fourth position and a keto group at the fifth position of the hexanoate chain . This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-5-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-oxohexanoate. This reaction typically uses bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired brominated product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-5-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-oxohexanoate involves its interaction with various molecular targets. The bromine atom and keto group confer unique reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate biological pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxohexanoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 4-chloro-5-oxohexanoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.

    Methyl 4-bromo-5-hydroxyhexanoate: A reduced form with a hydroxyl group instead of a keto group.

Uniqueness

Methyl 4-bromo-5-oxohexanoate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

64037-74-7

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 4-bromo-5-oxohexanoate

InChI

InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

AOWIKWNIPGIZGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(=O)OC)Br

Purity

91

Origin of Product

United States

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